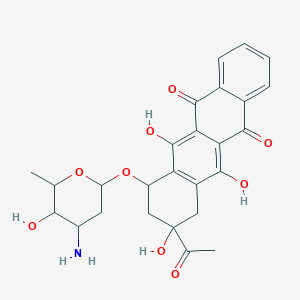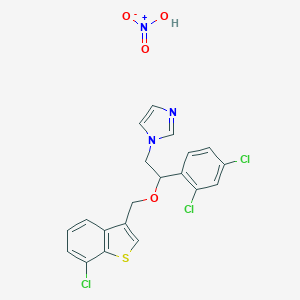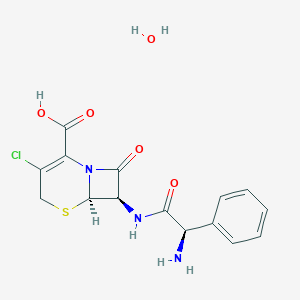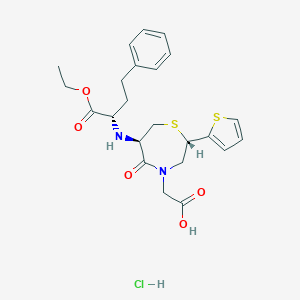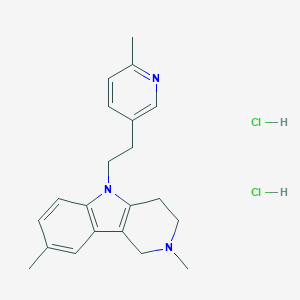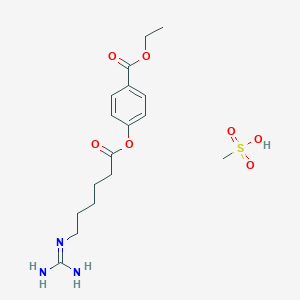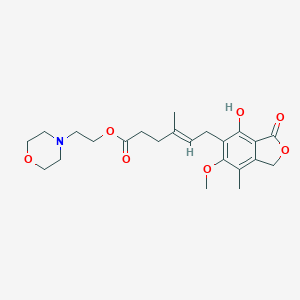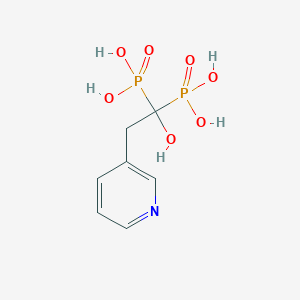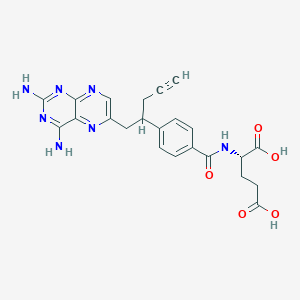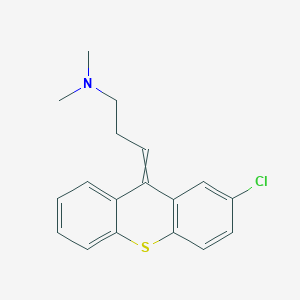
氯丙噻吨
作用机制
氯丙嗪通过阻断大脑中突触后中脑边缘多巴胺能 D1 和 D2 受体发挥作用。 这种作用减少了下丘脑和垂体激素的释放,并影响网状激活系统,影响基础代谢、体温、清醒状态、血管舒缩张力、呕吐 . 此外,氯丙嗪阻断 5-HT2、组胺 H1、毒蕈碱和 α1 肾上腺素能受体,有助于其抗精神病和镇静作用 .
科学研究应用
氯丙嗪在科学研究中具有广泛的应用:
化学: 用作研究硫代黄烷衍生物及其化学性质的参考化合物。
生物学: 用于研究神经递质通路和受体相互作用。
医学: 研究其在治疗各种精神疾病和神经疾病中的潜在用途。
工业: 用于开发新的抗精神病药物和相关药物产品.
生化分析
Biochemical Properties
Chlorprothixene exerts strong blocking effects by blocking the 5-HT2 D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors . This interaction with various enzymes and proteins plays a crucial role in its biochemical reactions.
Cellular Effects
Chlorprothixene influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones and is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Molecular Mechanism
The molecular mechanism of Chlorprothixene involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system .
Temporal Effects in Laboratory Settings
It is known that Chlorprothixene has a low antipsychotic potency (half to 2/3 of chlorpromazine) and has not thoroughly demonstrated an antidepressant or analgesic effect .
准备方法
合成路线和反应条件: 氯丙嗪的合成涉及在特定条件下使 2-氯硫代黄酮与 N,N-二甲基丙胺反应。 该反应通常需要乙醇等溶剂,并在升高的温度下进行,以促进所需产物的形成 .
工业生产方法: 氯丙嗪的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和对反应条件进行精确控制,以确保最终产品的高产率和纯度。 然后通过结晶或其他分离技术纯化该化合物,以获得医药级产品 .
化学反应分析
反应类型: 氯丙嗪会发生各种化学反应,包括:
氧化: 氯丙嗪可以被氧化形成亚砜和砜。
还原: 该化合物可以被还原形成硫代黄烷衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化铝锂等还原剂。
取代: 使用氢氧化钠和其他亲核试剂.
主要形成的产物:
氧化: 亚砜和砜。
还原: 硫代黄烷衍生物。
取代: 各种取代的硫代黄烷化合物.
相似化合物的比较
氯丙嗪在结构上与氯丙嗪类似,氯丙嗪是另一种典型的抗精神病药。 这两种化合物具有相似的临床效果和副作用,但氯丙嗪以其过敏反应和肝损伤的发生率较低而著称 . 其他类似的化合物包括:
氯丙嗪: 类似的抗精神病作用,但副作用发生率较高。
硫利达嗪: 另一种具有类似治疗用途的硫代黄烷衍生物。
氟奋乃静: 一种苯噻嗪类抗精神病药,效力更高,但副作用特征不同.
氯丙嗪独特的受体阻断作用组合和某些副作用的发生率较低,使其成为治疗精神病性疾病的宝贵选择。
属性
IUPAC Name |
3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPOMRSOLSGNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859205 | |
| Record name | 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlorprothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.66e-04 g/L | |
| Record name | Chlorprothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4695-61-8, 113-59-7 | |
| Record name | 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorprothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
97.5 °C | |
| Record name | Chlorprothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




